molecular formula C17H19N3O2 B269194 N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

Cat. No. B269194
M. Wt: 297.35 g/mol
InChI Key: ZKBMAOVHIGLPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide, also known as N-(4-(aminocarbonyl)phenyl)-2-methylpropanamide (NAPA), is a small molecule inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the degradation of incretin hormones, which regulate glucose homeostasis. NAPA has been studied for its potential use in the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.

Mechanism of Action

NAPA is a competitive inhibitor of DPP-4, which prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, NAPA increases the levels of these hormones, which leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose homeostasis.
Biochemical and Physiological Effects
NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In clinical trials, NAPA has been shown to reduce HbA1c levels and improve fasting plasma glucose levels in patients with T2DM. NAPA has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

NAPA is a well-characterized small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. NAPA may have off-target effects, and its efficacy may be influenced by factors such as cell type and experimental conditions.

Future Directions

There are several potential future directions for research on NAPA and its use in the treatment of metabolic disorders. These include:
1. Combination therapy: NAPA may be used in combination with other antidiabetic agents to improve glycemic control in patients with T2DM.
2. Mechanistic studies: Further studies are needed to elucidate the mechanisms by which NAPA improves glucose homeostasis and other metabolic parameters.
3. Safety and tolerability: Long-term safety and tolerability studies are needed to evaluate the potential adverse effects of NAPA.
4. Other metabolic disorders: NAPA may have potential therapeutic applications in other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
In conclusion, N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide is a small molecule inhibitor of DPP-4 that has shown promise in the treatment of T2DM and other metabolic disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of NAPA involves the reaction of 4-aminobenzoic acid with 2-methylpropanoyl chloride to form N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide(4-aminobenzoyl)-2-methylpropanamide. This intermediate is then reacted with anilinocarbonyl chloride to form NAPA. The synthesis of NAPA has been optimized for high yield and purity in several studies.

Scientific Research Applications

NAPA has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, NAPA has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. Clinical trials have also demonstrated the efficacy of NAPA in improving glycemic control in patients with T2DM.

properties

Product Name

N-{4-[(anilinocarbonyl)amino]phenyl}-2-methylpropanamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-methyl-N-[4-(phenylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C17H19N3O2/c1-12(2)16(21)18-14-8-10-15(11-9-14)20-17(22)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22)

InChI Key

ZKBMAOVHIGLPAN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.